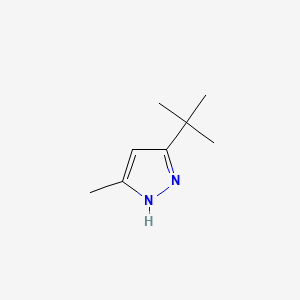

3-(tert-Butyl)-5-methyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structure of immense importance in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its significance stems from its unique electronic properties, structural versatility, and wide-ranging applications across various scientific disciplines. numberanalytics.comnih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov

First synthesized in the late 19th century, pyrazole's aromatic character allows it to undergo electrophilic substitution reactions, typically at the 4-position, while the 3- and 5-positions are more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. nih.gov This distinct reactivity provides a versatile platform for chemical modification. numberanalytics.com Furthermore, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a valuable characteristic in the design of molecules that interact with biological targets. nih.gov The broad spectrum of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial properties, underscores their critical role in drug discovery and development. numberanalytics.comnumberanalytics.commdpi.com Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, materials science for applications like luminescent compounds, and as versatile intermediates in organic synthesis. numberanalytics.commdpi.com

Academic Relevance of Substituted Pyrazoles in Advanced Chemical Synthesis

The academic relevance of substituted pyrazoles in advanced chemical synthesis is profound, with these compounds serving as versatile building blocks for a vast array of more complex molecules. mdpi.comnih.gov The ability to introduce a wide variety of functional groups onto the pyrazole ring allows for the fine-tuning of steric and electronic properties, which is crucial for creating tailored molecular architectures. nih.gov The synthesis of polysubstituted pyrazoles is a significant area of organic chemistry, often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that allows for considerable variation in the substituent groups. mdpi.com

In contemporary synthesis, substituted pyrazoles are key intermediates for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are themselves important scaffolds in medicinal chemistry. mdpi.com For instance, 5-aminopyrazoles are particularly useful templates for creating bicyclic nitrogen heterocycles with applications in both medicinal chemistry and material science. semanticscholar.orgmdpi.com The Vilsmeier-Haack reaction on hydrazones to produce pyrazole-4-carbaldehydes is another example of how substituted pyrazoles can be further functionalized. nih.gov Modern synthetic methods, including one-pot multicomponent processes and transition-metal-catalyzed reactions, have further expanded the toolkit for creating diverse pyrazole derivatives with high efficiency and regioselectivity. mdpi.comnih.gov

Research Landscape of 3-(tert-Butyl)-5-methyl-1H-pyrazole and its Analogues

The research landscape for this compound and its analogues is characterized by its role as a versatile building block in the synthesis of novel compounds with potential applications in various fields. The presence of the sterically bulky tert-butyl group and the methyl group on the pyrazole core provides a specific and stable scaffold for further chemical elaboration.

Recent research has demonstrated the utility of derivatives of this compound. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been used as a starting material for synthesizing more complex molecules. One study reported its use in a condensation reaction with 2-pyridinecarboxaldehyde (B72084) to produce a novel N-pyrazolyl imine at ambient temperature. semanticscholar.orgmdpi.com This highlights the role of the amine-substituted analogue as a template for generating new heterocyclic structures. semanticscholar.org In another synthetic endeavor, the same 5-aminopyrazole derivative was reacted with 4-methylbenzenesulfonyl chloride to yield N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a new pyrazole-based sulfonamide. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNZTKYZLLKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242261 | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96440-80-1 | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Derivatives

Direct Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring is the initial and most critical step in the synthesis of 3-(tert-butyl)-5-methyl-1H-pyrazole. Various methods have been developed to achieve this, primarily relying on the formation of the key nitrogen-nitrogen and carbon-nitrogen bonds that define the heterocyclic system.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org In the context of this compound, this involves the reaction of a β-diketone bearing a tert-butyl group and a methyl group with hydrazine.

The starting 1,3-dicarbonyl compound, 4,4-dimethyl-2,4-pentanedione, can be reacted with hydrazine hydrate (B1144303) or hydrazine hydrochloride. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can potentially lead to two isomeric products. However, the steric bulk of the tert-butyl group generally directs the reaction to favor the formation of this compound.

A specific example involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile, which serves as a precursor to the β-keto functionality. orgsyn.org This one-pot procedure provides a high yield of the corresponding 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can be further modified. orgsyn.org

Table 1: Reagents for Cyclocondensation Reactions

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Key Product |

|---|---|---|

| 4,4-Dimethyl-2,4-pentanedione | Hydrazine hydrate | This compound |

Reaction Sequences from Beta-Keto Esters

Beta-keto esters are versatile building blocks in organic synthesis and provide an alternative route to the pyrazole core. These compounds can be reacted with hydrazine derivatives in a manner similar to 1,3-diketones. The reaction typically proceeds via the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized.

For instance, the reaction of a β-keto ester with hydrazine can lead to the formation of a 5-pyrazolone. Subsequent reactions can then be employed to introduce the desired substituents at the 3 and 5 positions of the pyrazole ring. While not a direct one-step synthesis of this compound, this strategy offers a modular approach to constructing a variety of substituted pyrazoles. nih.gov A related approach involves the samarium chloride-catalyzed acylation of β-ketoesters to generate 1,3-diketones in situ, which then undergo cyclization with hydrazine to form 3,4,5-substituted pyrazoles. nih.gov

Tandem Cross-Coupling and Electrocyclization Approaches

A more modern and elegant approach to pyrazole synthesis involves a tandem catalytic cross-coupling and electrocyclization sequence. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This methodology allows for the construction of highly substituted pyrazoles with a high degree of regiocontrol. organic-chemistry.orgorganic-chemistry.org The general strategy involves the palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate, which generates a vinyl diazoacetate intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a thermal 1,5-electrocyclization to form the pyrazole ring. nih.gov

Optimization of this reaction has identified that using Pd(PPh₃)₄ as the catalyst, DMF as the solvent, and N-methylmorpholine (NMM) as the base provides the pyrazole product in high yield. nih.gov Simply heating the reaction mixture to 60°C after the cross-coupling step facilitates the thermal electrocyclization. nih.gov This method is particularly powerful as it allows for the introduction of a wide variety of substituents on the pyrazole core by simply changing the starting enol triflate and diazoacetate. organic-chemistry.orgacs.orgnih.gov While a specific example for the direct synthesis of this compound using this method is not detailed in the provided context, the versatility of this approach suggests its potential applicability.

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further functionalization can be carried out to introduce various chemical moieties, tailoring the molecule for specific applications.

Introduction of Carboxylic Acid Moieties

The introduction of a carboxylic acid group onto the pyrazole ring is a common and important transformation, as it provides a handle for further synthetic manipulations, such as amide bond formation.

The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One approach involves the regioselective synthesis from trichloromethyl enones. acs.org In this methodology, the reaction of a suitable enone with a hydrazine derivative can be controlled to produce either the 1,3- or 1,5-regioisomer of the pyrazole. acs.org The trichloromethyl group serves as a precursor to the carboxylic acid moiety. acs.org

Another route involves the direct synthesis from commercially available starting materials. Although the specific synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid is not explicitly detailed, the synthesis of the isomeric 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid is known. sigmaaldrich.com The synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid has been achieved by the oxidation of 3,5-dimethylpyrazole, followed by separation of the resulting dicarboxylic acid and the desired monocarboxylic acid. chemicalbook.com The resulting ester can then be saponified to the carboxylic acid. chemicalbook.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic Acid |

| 4,4-Dimethyl-2,4-pentanedione |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine hydrochloride |

| tert-Butylhydrazine hydrochloride |

| 3-Aminocrotononitrile |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine |

| Beta-keto ester |

| Pyrazolone |

| Samarium chloride |

| Enol triflate |

| Diazoacetate |

| Vinyl diazoacetate |

| Pd(PPh₃)₄ |

| N-methylmorpholine |

| Trichloromethyl enone |

| 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid |

| 3,5-Dimethylpyrazole |

| 5-Methyl-1H-pyrazole-3-carboxylic acid |

| 5-methylpyrazole-3-carboxylic acid ethyl ester |

Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl Chloride

A prevalent method for synthesizing 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride involves a two-step process that begins with the formation of the pyrazole ring, followed by chlorination.

The initial step is a Claisen-Schmidt condensation reaction. In this step, tert-butyl hydrazine is reacted with a β-keto ester, such as ethyl acetoacetate. This reaction is typically carried out in ethanol (B145695) at 80°C for 12 hours, with p-toluenesulfonic acid serving as a catalyst, to produce 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to chlorination in the second step. The use of oxalyl chloride in anhydrous dichloromethane (B109758) converts the carboxylic acid into the corresponding acyl chloride, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. The tert-butyl group in this compound provides steric hindrance, which enhances the molecule's stability against nucleophilic attack. The carbonyl chloride group makes it a useful intermediate for creating amides, esters, and more complex heterocyclic structures through acylation and coupling reactions.

| Reactants | Reagents/Conditions | Product | Yield |

| tert-Butyl hydrazine, Ethyl acetoacetate | p-Toluenesulfonic acid, Ethanol, 80°C, 12h | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid | 78-82% |

| 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Oxalyl chloride (2.2 equiv), Anhydrous dichloromethane | 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Not specified |

Amination Strategies for Pyrazolyl Amines

The introduction of an amino group to the pyrazole core is a key transformation for creating valuable building blocks in organic synthesis. Various strategies have been developed to achieve this, including direct synthesis and one-pot reductive amination pathways.

Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is a known procedure that serves as a precursor for more complex pyrazole derivatives. proquest.commdpi.commdpi.comproquest.com While the specific details of its synthesis are often cited as being previously reported, it is a crucial starting material for subsequent reactions. proquest.commdpi.commdpi.comproquest.com

One-Pot Reductive Amination Pathways

One-pot reductive amination offers an efficient route to N-substituted pyrazolyl amines. proquest.comresearchgate.net This method typically involves the in situ formation of an N-(5-pyrazolyl)imine, which is then reduced to the corresponding amine. proquest.com For instance, the reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at 120°C generates the corresponding imine intermediate. proquest.com This intermediate is subsequently reduced with sodium borohydride (B1222165) in methanol (B129727) at room temperature to yield 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. proquest.com This one-pot approach is advantageous due to its operational simplicity and the elimination of the need to isolate the intermediate imine. proquest.com

A key aspect of some reductive amination procedures is the choice of the reducing agent. While strong reducing agents like sodium borohydride are effective, they can be incompatible with acidic conditions. youtube.com In such cases, a milder reducing agent like sodium cyanoborohydride can be used, allowing the reaction to proceed in a single pot under conditions that might otherwise be problematic. youtube.com

| Reactants | Reagents/Conditions | Product | Yield |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | 1. Solvent-free, 120°C, 2h; 2. Sodium borohydride, Methanol, ambient temperature | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good proquest.com |

Sulfonamidation Reactions

Sulfonamidation of aminopyrazoles provides a route to pyrazole-based sulfonamides, which are of interest in medicinal chemistry. mdpi.comnih.gov The reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724), mediated by triethylamine (B128534), yields N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This reaction proceeds at room temperature over 12 hours and results in a good yield of the desired product. mdpi.com The resulting sulfonamide can be purified using column chromatography. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 4-Methylbenzenesulfonyl chloride | Triethylamine, Acetonitrile, Room temperature, 12h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% mdpi.com |

Condensation Reactions to Form N-Pyrazolyl Imines

The condensation of aminopyrazoles with aldehydes is a straightforward method for the synthesis of N-pyrazolyl imines. mdpi.comproquest.comresearchgate.net For example, the reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol at room temperature, using magnesium sulfate (B86663) as a drying agent, produces (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in good yield. mdpi.comproquest.com This uncatalyzed reaction is notable for its operational simplicity and clean reaction profile. mdpi.comproquest.com The resulting imines are valuable intermediates for the synthesis of fused pyrazole derivatives. proquest.com

| Reactants | Reagents/Conditions | Product | Yield |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 2-Pyridinecarboxaldehyde | Magnesium sulfate, Methanol, Ambient temperature, 24h | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% mdpi.comproquest.com |

Synthesis of Diverse Polycyclic Pyrazole Derivatives (e.g., Pyrazolooxadiazoles, Pyrazolotriazines)

Starting from functionalized pyrazoles, a variety of fused polycyclic heterocyclic systems can be synthesized. These reactions often involve cyclization of appropriately substituted pyrazole precursors.

For instance, pyrazolo[1,5-a]-s-triazine derivatives can be prepared from 5-aminopyrazole-1-carbothioamides. rsc.orgrsc.org Condensation of these precursors with triethyl orthoformate leads to the formation of pyrazolotriazinethiones, which can be further functionalized. rsc.org Hydrazinolysis of these thiones can yield hydrazinopyrazolotriazines. rsc.org

Pyrazolotriazines have also been synthesized through the reaction of arylmethylidenehydrazones with triethyl orthoformate in the presence of acetic acid, or with nitrous acid. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized from sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate by reacting it with suitable heterocyclic amines and their diazonium salts. researchgate.net These fused systems are of interest due to their potential biological activities. researchgate.net

| Starting Material | Reagents/Conditions | Product Type |

| 5-Aminopyrazole-1-carbothioamides | Triethyl orthoformate, Methanol | Pyrazolo[1,5-a]-s-triazinethiones rsc.org |

| Pyrazolotriazinethiones | Hydrazine, Ethanol | Hydrazinopyrazolotriazines rsc.org |

| Arylmethylidenehydrazones | Triethyl orthoformate, Acetic acid | Pyrazolopyrimidines rsc.org |

| Arylmethylidenehydrazones | Nitrous acid | Pyrazolotriazines rsc.org |

| Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Heterocyclic amines/diazonium salts | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c]triazines researchgate.net |

N-Acyl Pyrazole Derivatives Synthesis

The synthesis of N-acyl pyrazole derivatives is a key transformation for creating complex molecules with potential applications in various fields of chemistry. This process typically involves the reaction of a pyrazole with an acylating agent.

One common method for N-acylation involves the treatment of a pyrazole derivative with an acetyl chloride in the presence of a base like pyridine (B92270). jocpr.com For instance, 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone has been synthesized by reacting the corresponding 3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine at a controlled temperature of 0-5°C. jocpr.com After the addition, the reaction is typically brought to room temperature to ensure completion. jocpr.com

A related sulfonamidation reaction, which introduces a sulfonyl group instead of an acyl group, has been used to synthesize N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This reaction is efficiently carried out by treating 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile at room temperature, mediated by triethylamine. mdpi.com This particular synthesis yielded the desired product in 88% yield after 12 hours. mdpi.com

| Starting Pyrazole | Reagent | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride | Pyridine | 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone | Not specified | jocpr.com |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Acetonitrile/Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |

Reaction Conditions and Optimization Studies

Solvent-Free Synthetic Protocols

Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been developed using a solvent-free condensation/reduction sequence. mdpi.com This process involves heating a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde at 120°C for 2 hours, followed by reduction. mdpi.com This method is noted for its operational simplicity and short reaction time. mdpi.com

Similarly, a solvent-free approach has been successfully applied to the synthesis of 3,5-di-tert-butyl-1H-pyrazole. researchgate.net This is achieved by heating a mixture of 2,2',6,6'-tetramethyl-3,5-heptanedione and hydrazine monohydrate at 70°C for 2 hours, resulting in a high yield of 89%. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 120°C, 2 h, then reduction | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good yield (not specified) | mdpi.com |

| 2,2',6,6'-Tetramethyl-3,5-heptanedione, Hydrazine monohydrate | 70°C, 2 h | 3,5-di-tert-Butyl-1H-pyrazole | 89% | researchgate.net |

Ambient-Temperature Synthesis Approaches

Conducting reactions at ambient temperature is another key strategy for developing more sustainable chemical processes. The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine has been achieved in 81% yield through a condensation reaction at ambient temperature. mdpi.comproquest.comsemanticscholar.org This reaction involves stirring a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol for 24 hours, using magnesium sulfate as a drying agent. mdpi.comproquest.comsemanticscholar.org This protocol is advantageous due to its operational simplicity, high atom economy, and clean reaction profile. semanticscholar.org

Furthermore, N-sulfonylation reactions to produce compounds like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide can also be efficiently performed at room temperature. mdpi.com The synthesis of various other N-substituted pyrazole derivatives, such as those derived from N-Boc-piperidinyl precursors, has also been successfully carried out at room temperature. nih.gov

| Reactants | Solvent/Reagents | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde | Methanol, Magnesium sulfate | 24 h | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 81% | mdpi.comproquest.comsemanticscholar.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride | Acetonitrile, Triethylamine | 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |

| tert-Butyl 3-[(Z)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate, Phenylhydrazine | Ethanol | 18 h | tert-Butyl 3-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | Not specified | nih.gov |

Catalytic Methodologies in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be inefficient or unselective. In pyrazole synthesis, both acid and enzyme catalysts have been employed.

Laccase-catalyzed reactions involving this compound have been documented, where it reacts with catechols to form substituted products. smolecule.com Acid catalysts are also common. For example, p-toluenesulfonic acid monohydrate is used in the synthesis of a 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate. google.com

The choice of catalyst can also direct the regioselectivity of the reaction. In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the use of arylhydrazine hydrochlorides as the acid catalyst leads to the formation of the 1,3-regioisomer. acs.org In contrast, using the corresponding free hydrazine base results exclusively in the 1,5-regioisomer. acs.org This highlights the critical role of the catalyst in controlling the reaction outcome. acs.org

| Reaction Type | Catalyst | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Oxidation | Laccase | This compound, Catechols | Formation of substituted products. | smolecule.com |

| Intermediate Synthesis | p-Toluenesulfonic acid monohydrate | 2,3-Butanedione, Trialkyl orthoformate | Used for the synthesis of a 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate. | google.com |

| Regiocontrolled Synthesis | Arylhydrazine hydrochlorides | Trichloromethyl enones, Arylhydrazines | Selectively produces the 1,3-regioisomer. | acs.org |

| Regiocontrolled Synthesis | Free Hydrazine (as a base) | Trichloromethyl enones, Arylhydrazines | Selectively produces the 1,5-regioisomer. | acs.org |

Spectroscopic and Crystallographic Elucidation of 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-(tert-butyl)-5-methyl-1H-pyrazole, offering precise information about its atomic connectivity and molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. The proton at the C4 position of the pyrazole (B372694) ring typically appears as a singlet in the range of δ 5.9-6.1 ppm. smolecule.com For a related N-methylated analogue, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, this H-4 proton signal is observed at 5.74 ppm. mdpi.com

The tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found between δ 1.25 and 1.35 ppm. smolecule.com In the aforementioned N-methylated analogue, this signal is located at 1.24 ppm. mdpi.com The methyl group at the C5 position also produces a singlet, with its chemical shift being influenced by the other substituents on the pyrazole ring. For instance, in N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl group attached to the pyrazole ring resonates at 3.40 ppm. mdpi.com The NH proton of the pyrazole ring often presents as a broad signal due to proton exchange and quadrupole broadening, and its chemical shift can vary significantly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts for this compound and an Analogue

| Functional Group | Chemical Shift (δ, ppm) in this compound smolecule.com | Chemical Shift (δ, ppm) in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

|---|---|---|

| Pyrazole H-4 | 5.9 - 6.1 | 5.74 |

| tert-Butyl (9H) | 1.25 - 1.35 | 1.24 |

| Pyrazole-CH₃ (3H) | Not specified | 3.40 |

| Phenyl-CH₃ (6H) | Not applicable | 2.48 |

| Phenyl Hm (4H) | Not applicable | 7.34 |

| Phenyl Ho (4H) | Not applicable | 7.78 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the carbon signals have been explicitly assigned. mdpi.com The C3 and C5 carbons of the pyrazole ring are observed at 160.9 ppm and 130.9 ppm, respectively. mdpi.com The C4 carbon appears at 103.7 ppm. mdpi.com The quaternary carbon of the tert-butyl group resonates at 32.4 ppm, while its methyl carbons are found at 30.4 ppm. mdpi.com The methyl carbon attached to the pyrazole nitrogen (MeN) is located at 35.6 ppm. mdpi.com In N-unsubstituted pyrazoles, the signals for C3 and C5 can be broadened due to the prototropic exchange between the two nitrogen atoms, leading to a tautomeric equilibrium. nih.gov

Table 2: ¹³C NMR Chemical Shifts for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | 160.9 |

| C5 (pyrazole) | 130.9 |

| C4 (pyrazole) | 103.7 |

| Cq (tert-Butyl) | 32.4 |

| 3Me (tert-Butyl) | 30.4 |

| MeN (pyrazole) | 35.6 |

| 2Me (phenyl) | 21.9 |

| Co (phenyl) | 129.0 |

| Cm (phenyl) | 129.8 |

| Ci (phenyl) | 135.8 |

| Cp (phenyl) | 145.9 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments (e.g., COSY, NOESY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously assigning proton and carbon signals and elucidating the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netlibretexts.org In pyrazole derivatives, COSY spectra would show correlations between vicinal protons, aiding in the assignment of complex spectra, especially in highly substituted analogues. core.ac.uknih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. slideshare.netlibretexts.orgkau.edu.sa This is particularly useful for determining the regiochemistry of substitution on the pyrazole ring. For instance, a NOESY experiment could show a correlation between the N-H proton and the protons of the substituent at either the C3 or C5 position, confirming the dominant tautomeric form in solution. It can also be used to establish the relative stereochemistry in chiral pyrazole derivatives. kau.edu.sa

Solid-State NMR Spectroscopy (e.g., ¹⁵N CP/MAS NMR) for Tautomerism and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of pyrazoles in the solid phase, where molecular motion is restricted. bohrium.com Cross-polarization magic-angle spinning (CP/MAS) techniques are commonly employed.

¹⁵N CP/MAS NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms and is invaluable for investigating the annular tautomerism in N-unsubstituted pyrazoles. scilit.comresearchgate.net The chemical shifts of the two nitrogen atoms in the pyrazole ring are different, allowing for the identification of the specific tautomer present in the crystalline state. researchgate.net For example, in a study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, ¹⁵N CP/MAS NMR, in conjunction with ¹³C CP/MAS NMR, confirmed the presence of the 3-substituted tautomer in the solid state. researchgate.net The observed chemical shifts in the solid state can differ from those in solution due to intermolecular hydrogen bonding. scilit.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) and ATR Spectroscopy

The FTIR spectrum of pyrazole derivatives exhibits characteristic absorption bands. For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C-H stretching vibrations of the pyrazole and benzene (B151609) rings are observed around 2957 cm⁻¹. mdpi.com The C=N stretching of the pyrazole ring and C=C stretching of the benzene ring appear at 1595 cm⁻¹. mdpi.com Other notable bands include those for the sulfonyl group (SO₂) at approximately 1363 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric), and the S-N stretching vibration around 892 cm⁻¹. mdpi.com In N-H pyrazoles, the N-H stretching vibration is a key feature. In the absence of hydrogen bonding, this band appears around 3400-3500 cm⁻¹. However, intermolecular hydrogen bonding, which is common in pyrazoles, causes this band to broaden and shift to lower frequencies. researchgate.net

Table 3: Characteristic FTIR-ATR Bands for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2957 | ν C–Hpyrazole and ν C–Hbenzene |

| 2901, 2862 | ν C–H |

| 1595 | ν C=Npyrazole and C=Cbenzene |

| 1363 | νa SO₂ |

| 1170 | νs SO₂ |

| 892 | ν S–N |

| 676 | ν S–C |

Mass Spectrometry (MS) Characterization

Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives, while also offering insights into their structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound, the mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak corresponding to its molecular weight. The fragmentation process is typically dictated by the stability of the resulting carbocations and neutral radicals.

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a significant [M-15]⁺ ion.

Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the bond between the pyrazole ring and the bulky tert-butyl group would result in an [M-57]⁺ ion. This fragmentation is often favorable due to the formation of the stable tert-butyl radical.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the tert-butyl group itself can occur, for instance, through the loss of isobutylene (B52900).

The relative abundance of these and other fragment ions provides a unique fingerprint for the molecule, aiding in its identification.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements.

For this compound (C₈H₁₄N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 139.1235. ESI-HRMS analysis would confirm this value with a very low margin of error, typically in the parts-per-million (ppm) range. This high accuracy allows for confident differentiation from other compounds with the same nominal mass but different elemental compositions.

In studies of related pyrazole derivatives, ESI-HRMS has been routinely employed for structural confirmation. For example, the elemental formula of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was confirmed by observing the pseudo-molecular ion [M+H]⁺ at an m/z of 462.1516, which corresponded to the calculated formula C₂₂H₂₈N₃O₄S₂⁺ with a mass error of -1.30 ppm. mdpi.com Similarly, the structure of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine was verified via HRMS (ESI), which found the [M+H]⁺ ion at m/z 175.09738 against a calculated value of 175.0984 for C₉H₁₁N₄. orgsyn.org These examples highlight the power of HRMS in the characterization of novel pyrazole analogues.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. It is also the most powerful method for analyzing supramolecular assemblies governed by intermolecular forces.

Single-crystal X-ray diffraction analysis has been used to determine the solid-state structure of pyrazoles containing the tert-butyl and methyl substituents. The compound this compound exists as one of two possible tautomers, and its crystal structure has been reported as being isomorphous with that of 3-methyl-5-trimethylsilyl-1H-pyrazole. nih.gov

The crystallographic data for the isomorphous silyl (B83357) analogue provides insight into the structural parameters of this compound. nih.gov The analysis of 3-tert-butyl-pyrazolo[5,1-с] fu-berlin.denih.govmdpi.comtriazine derivatives further demonstrates how the bulky tert-butyl group influences the conformation of the heterocyclic core in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₄N₂Si |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a (Å) | 19.221 (3) |

| c (Å) | 10.5812 (18) |

| Volume (ų) | 3909.4 (15) |

| Z | 16 |

| Temperature (K) | 100 |

For unsymmetrically substituted pyrazoles like this compound, annular prototropic tautomerism can result in two different isomers: 3-tert-butyl-5-methyl-1H-pyrazole and 5-tert-butyl-3-methyl-1H-pyrazole. While these tautomers can exist in equilibrium in solution, it is common for one form to be preferentially adopted in the highly ordered crystalline state. nih.gov

X-ray crystallographic studies have unambiguously shown that the compound exists as the 5-tert-butyl-3-methyl-1H-pyrazole tautomer in the solid state. nih.gov This preference is consistent with theoretical calculations and observations on other substituted pyrazoles, which indicate that bulkier substituents tend to favor the C3 position (which becomes the C5 position in the tautomer with hydrogen on the adjacent nitrogen). nih.govmdpi.com In another related case, the crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide was determined, confirming it exists as the 3-substituted tautomer in the solid phase. researchgate.net The solid-state structure of 5-tert-butyl-3-methyl-1H-pyrazole showed well-ordered molecules at low temperatures, although rotational disorder of the tert-butyl group has been observed at higher temperatures (240 K). nih.gov

The supramolecular structure of pyrazoles in the solid state is dominated by hydrogen bonding. The pyrazole ring is an excellent hydrogen bonding synthon, possessing both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). mdpi.com This dual functionality allows for the formation of various self-assembled structures, including dimers, trimers, tetramers, and linear chains (catemers). nih.govmdpi.com

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. While dedicated and extensive polymorphism studies on this compound are not widely documented in the reviewed scientific literature, an examination of its isomers and structurally related pyrazole derivatives provides significant insights into its potential solid-state behavior. The structural diversity observed in analogous compounds suggests that this compound may also exhibit polymorphic tendencies influenced by factors such as temperature and substituent effects.

Research into the broader family of pyrazoles indicates that they can form a variety of hydrogen-bonded structures, including dimers, trimers, tetramers, and catemers (chain-like structures). iucr.org This propensity for forming different supramolecular assemblies is a key factor that can give rise to polymorphism. For instance, the crystal structures of 4-halogenated-1H-pyrazoles demonstrate this variability, where 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric units, while 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole each form distinct catemeric structures. mdpi.com This highlights how subtle changes to the pyrazole core can lead to different packing motifs in the solid state.

A pertinent example that sheds light on the potential for polymorphism in substituted pyrazoles comes from the study of its isomer, 5-tert-butyl-3-methyl-1H-pyrazole. This compound has been shown to be isomorphous with 3-methyl-5-trimethylsilyl-1H-pyrazole. A notable finding from crystallographic analysis is the temperature-dependent behavior of the tert-butyl group. In the crystal structure of 5-tert-butyl-3-methyl-1H-pyrazole determined at 240 K, the tert-butyl group exhibited rotational disorder. In contrast, the trimethylsilyl (B98337) group in its isomorphous counterpart was found to be well-ordered at a lower temperature of 100 K. This temperature-dependent disorder is a strong indicator that the compound may exist in different crystalline forms under varying thermal conditions, a hallmark of polymorphism.

The phenomenon of tautomerism in pyrazoles, where a proton can reside on either of the two nitrogen atoms, also plays a role in the final crystal structure. For this compound, X-ray crystallographic studies have confirmed the prevalence of the 3-tert-butyl-5-methyl tautomer in the solid state. smolecule.com The molecules in the crystal lattice are organized through intermolecular N-H···N hydrogen bonds, which can lead to the formation of cyclic dimers, trimers, or infinite chains, further contributing to the possibility of different packing arrangements. smolecule.com

Given the observed structural diversity in closely related pyrazole derivatives, including the temperature-dependent disorder of its isomer, it is reasonable to infer that this compound could also exhibit polymorphism. However, to confirm this and to fully characterize its potential polymorphs, further detailed investigations involving techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction would be necessary.

Table 1: Crystallographic Data for 5-tert-butyl-3-methyl-1H-pyrazole and an Isomorphous Analogue

| Parameter | 5-tert-butyl-3-methyl-1H-pyrazole | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| Formula | C₈H₁₄N₂ | C₇H₁₄N₂Si |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| Temperature | 240 K | 100 K |

| Key Feature | Rotational disorder of the tert-butyl group | Well-ordered trimethylsilyl groups |

Computational and Theoretical Investigations of 3 Tert Butyl 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for examining the intricacies of pyrazole (B372694) derivatives. For related compounds, DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as TZVP and 6-311+G(d,p), have been employed to optimize molecular geometries and predict various spectroscopic properties. nih.gov

Molecular Geometry Optimization

Theoretical studies on substituted pyrazoles have utilized methods like DFT with the B3LYP/6-311++G(d,p) basis set to determine their structures. nih.gov These calculations help in understanding the influence of substituents, such as the tert-butyl and methyl groups in 3-(tert-butyl)-5-methyl-1H-pyrazole, on the pyrazole ring's geometry. For instance, in a study of 3(5)-substituted pyrazoles, it was found that bulkier groups tend to favor occupation at the C3 position for higher stability. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. In a related study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, geometry optimization at the B3LYP/6-31G(d) level indicated a planar conformation. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C3-N2 | Data not available |

| N2-N1 | Data not available |

| N1-C5 | Data not available |

| C5-C4 | Data not available |

| C4-C3 | Data not available |

| C3-N2-N1 | Data not available |

| N2-N1-C5 | Data not available |

Vibrational Frequencies Prediction and Assignment

Computational methods are also used to predict the vibrational spectra (infrared and Raman) of pyrazole derivatives. For example, the vibrational frequencies of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile were calculated using DFT (B3PW91) to aid in the assignment of experimental infrared spectra. iu.edu.sa This analysis helps in identifying characteristic vibrational modes associated with the pyrazole ring and its substituents. For this compound, this would involve assigning frequencies for the C-H, N-H, C-N, and C-C stretching and bending vibrations.

Table 2: Predicted Vibrational Frequencies and Assignments for a Pyrazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | C-H stretch (tert-butyl) |

| Data not available | C-H stretch (methyl) |

| Data not available | Pyrazole ring stretch |

Chemical Shift Calculation and Correlation with Experimental Data

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for this purpose. nih.goviu.edu.sa Studies on similar pyrazole compounds have shown that the accuracy of predicted chemical shifts can depend on the choice of the functional and basis set. nih.gov For instance, in a study of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the B97D and TPSSTPSS functionals were found to be highly accurate. nih.gov The experimental ¹H NMR spectrum of this compound shows a characteristic singlet for the pyrazole H-4 proton around 5.9-6.1 ppm and a singlet for the tert-butyl group at approximately 1.25-1.35 ppm. smolecule.com Computational predictions can be correlated with these experimental values to validate the theoretical model.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Pyrazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 | Data not available | Data not available |

| C4 | 85.2 | Data not available |

| C5 | 148.1 | Data not available |

| C (tert-butyl) | 32.3 | Data not available |

| CH₃ (tert-butyl) | 30.6 | Data not available |

| CH₃ (methyl) | Data not available | Data not available |

Note: Specific calculated chemical shifts for this compound were not available. Experimental data is from a related N-substituted derivative. mdpi.comresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Hyperpolarizability)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and reactivity. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov Such analyses for this compound would reveal how the electron-donating tert-butyl and methyl groups influence its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a computational method used to investigate the electronic transitions of molecules, providing theoretical UV-Vis absorption spectra. nih.gov This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. nih.gov For example, TD-DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predicted a prominent absorption peak around 251 nm, attributed to a π → π* transition. nih.gov Similar investigations on this compound would help in understanding its photophysical properties.

Tautomerism Studies through Computational Methods

Pyrazoles substituted at the 3 and 5 positions can exist in two tautomeric forms. Computational methods are instrumental in studying the relative stabilities of these tautomers. nih.govresearchgate.net For 3(5)-substituted pyrazoles, the tautomeric equilibrium is influenced by the electronic nature and steric bulk of the substituents. nih.govmdpi.com DFT calculations can predict the energy difference between the tautomers, thereby indicating the predominant form in the gas phase or in solution. nih.govresearchgate.net For instance, studies on 1H-pyrazole-3-(N-tert-butyl)-carboxamide have utilized DFT calculations to investigate its tautomeric behavior. researchgate.net In the case of this compound, computational studies would clarify whether the 3-tert-butyl-5-methyl or the 5-tert-butyl-3-methyl tautomer is more stable and how the equilibrium is affected by different environments.

Gas Phase and Solution Phase Tautomeric Equilibria Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the relative stabilities of these tautomers. ijpcbs.com Studies on analogous substituted pyrazoles have shown that the environment plays a critical role in the position of the tautomeric equilibrium. ijpcbs.commdpi.com

In the gas phase, the relative stability is determined by the intrinsic electronic effects of the substituents. For many substituted pyrazoles, one tautomer is generally more stable than the other. mdpi.com When moving to a solvent environment, the equilibrium can shift significantly. The solvent's polarity and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other. ijpcbs.com For instance, polar solvents might stabilize the tautomer with a larger dipole moment, while protic solvents can engage in specific hydrogen-bonding interactions. ijpcbs.commdpi.com For the related compound 1H-pyrazole-3-(N-tert-butyl)-carboxamide, studies have shown that while one tautomer exists in the solid state, both are present in solution in a temperature-dependent ratio. researchgate.net

Theoretical calculations typically involve geometry optimization of both tautomers followed by frequency calculations to confirm they are true minima on the potential energy surface. The relative energies, after corrections for zero-point vibrational energy (ZPVE), are then used to predict the equilibrium constant. The influence of solvents is often modeled using continuum models like the Polarizable Continuum Model (PCM). ijpcbs.com

| Tautomer | Environment | Relative Energy (kcal/mol) | Predominant Form |

|---|---|---|---|

| This compound | Gas Phase | ΔE₁ | Dependent on substituent electronic effects |

| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Gas Phase | ΔE₂ | |

| This compound | Non-polar Solvent (e.g., Chloroform) | ΔG₁ (solv) | Influenced by dipole moment and general solvation |

| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Non-polar Solvent (e.g., Chloroform) | ΔG₂ (solv) | |

| This compound | Polar Solvent (e.g., Water) | ΔG₃ (solv) | Influenced by polarity and specific H-bonding |

| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Polar Solvent (e.g., Water) | ΔG₄ (solv) |

Note: The values (ΔE, ΔG) are illustrative of the type of data generated from computational models and depend on the specific level of theory and basis set used.

Energy Landscape and Proton Mobility Investigations

The interconversion between the two tautomers involves an intramolecular proton transfer. Computational studies can map the energy landscape of this process, identifying the transition state and calculating the associated energy barrier. ijpcbs.com This energy barrier is a direct measure of proton mobility. A low barrier indicates rapid interconversion, which can be so fast that NMR spectroscopy shows averaged signals for the two tautomers. nih.gov

The proton transfer can occur directly across the ring, but this is often a high-energy process. More commonly, it is facilitated by a "step-wise" mechanism involving self-association into dimers or trimers, especially in the gas phase and in non-polar solvents. nih.gov In these aggregates, one molecule acts as a proton donor while another acts as a proton acceptor, creating a bridge that significantly lowers the energy barrier for the transfer. In protic solvents, solvent molecules can play a similar role, forming a proton-relay bridge.

Intermolecular Interactions and Supramolecular Architectures Modeling

The ability of this compound to form specific intermolecular interactions governs its assembly into larger supramolecular structures in the solid state. Computational modeling is essential for analyzing and understanding these non-covalent interactions.

Hydrogen Bonding Analysis (N-H…N, N-H…O, C-H…π)

The pyrazole ring is an excellent motif for hydrogen bonding, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). mdpi.com

N-H…N Interactions: This is the most common hydrogen bonding motif in pyrazoles, leading to the formation of centrosymmetric dimers or catemeric chains. mdpi.com

N-H…O Interactions: If other functional groups containing oxygen (like carbonyls or ethers) are present in the molecular system or solvent, strong N-H…O bonds can form. mdpi.com

C-H…π Interactions: The electron-rich pyrazole ring can act as a π-acceptor for C-H bonds. Studies on related pyrazole structures have identified C-H…π(pyrazole) interactions as a key force in building molecular stacks. nih.gov Furthermore, C-H bonds from the tert-butyl or methyl groups can interact with aromatic rings in other molecules. nih.govresearchgate.net

| Interaction Type | Description | Typical Computational Parameters |

|---|---|---|

| N-H···N | Interaction between the N-H of one pyrazole and the lone pair of the N atom of another. | Distance (H···N) ~1.8-2.2 Å; Angle (N-H···N) > 150° |

| N-H···O | Interaction between the pyrazole N-H and an oxygen acceptor. | Distance (H···O) ~1.7-2.1 Å; Angle (N-H···O) > 160° |

| C-H···π | Interaction of an alkyl C-H bond with the face of the pyrazole ring. | Distance (H···π-centroid) ~2.5-2.9 Å |

Pi-Stacking Interactions (π…π)

The aromatic pyrazole ring can engage in π-π stacking interactions with other pyrazole rings or other aromatic systems. nih.gov Theoretical studies have shown that these interactions are not typically "sandwich" style but prefer a parallel-displaced or twisted conformation to minimize repulsion and maximize favorable dispersion and electrostatic interactions. rsc.org Orbital analysis reveals that these displaced geometries lead to a favorable net bonding character between the rings. rsc.org The presence of the tert-butyl group can sterically influence the geometry of these π-π interactions.

Molecular Modeling and Docking Studies (Focus on theoretical interaction principles)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a macromolecule (receptor), such as a protein or enzyme. While specific biological activities are outside this scope, the theoretical principles of docking are highly relevant. Pyrazole derivatives are known to be scaffolds in medicinal chemistry. nih.gov

In a theoretical docking study of this compound, the molecule would be treated as a flexible ligand. The simulation would explore various possible conformations and orientations within a target binding pocket. The primary goal is to find the pose with the lowest binding energy. nih.gov

The interaction energy is calculated as a sum of several terms, including:

Hydrogen Bonding: The N-H donor and N acceptor of the pyrazole ring can form key hydrogen bonds with amino acid residues (e.g., with the backbone carbonyls or side chains of Asp, Glu, Ser).

Hydrophobic Interactions: The bulky and non-polar tert-butyl group is well-suited to fit into hydrophobic pockets of a receptor, contributing favorably to the binding affinity through the hydrophobic effect.

Van der Waals Forces: These are ubiquitous attractive and repulsive forces between the ligand and the protein atoms.

π-π Stacking: The pyrazole ring can stack with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

These theoretical studies provide a rational framework for understanding the non-covalent forces that would govern the interaction of this specific pyrazole with a biological target. nih.gov

Computational Molecular Descriptors Analysis (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors)

Computational methods are used to calculate molecular descriptors that predict the physicochemical properties of a molecule. These descriptors are crucial for assessing its potential behavior in various chemical and biological systems. For this compound, key descriptors can be readily calculated. ambeed.com

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's transport properties, such as intestinal absorption or blood-brain barrier penetration. For this compound, the TPSA is primarily contributed by the two nitrogen atoms of the pyrazole ring.

LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity (fat-solubility) of a compound. It is calculated as the logarithm of the ratio of the concentration of the compound in octanol (B41247) to its concentration in water. A positive LogP indicates higher lipophilicity. The presence of the large tert-butyl group is expected to give this molecule a significant positive LogP value. Various computational methods (e.g., XLOGP3, WLOGP, iLOGP) exist to estimate this value. ambeed.com

Hydrogen Bond Donors/Acceptors: The number of potential hydrogen bond donors and acceptors is a fundamental descriptor. This compound has one hydrogen bond donor (the N-H group) and one effective hydrogen bond acceptor (the sp² nitrogen atom).

| Descriptor | Definition | Predicted Value/Count |

|---|---|---|

| Molecular Formula | Elemental composition | C₈H₁₄N₂ |

| Molecular Weight | Mass of one mole of the substance | 138.21 g/mol |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | 1 |

| Hydrogen Bond Acceptors | Number of N or O atoms | 1 |

| Rotatable Bonds | Number of bonds allowing free rotation | 1 (C-C bond of tert-butyl) |

| TPSA | Topological Polar Surface Area | ~28.8 Ų |

| Consensus LogP | Predicted lipophilicity | ~2.0 - 2.5 |

Note: TPSA and LogP values are estimates based on standard computational algorithms and may vary slightly between different calculators.

Reactivity and Reaction Mechanisms of 3 Tert Butyl 5 Methyl 1h Pyrazole Derivatives

Nucleophilic Substitution Reactions with Varied Nucleophiles

The pyrazole (B372694) ring system possesses distinct nucleophilic and electrophilic sites. The nitrogen atoms, particularly the sp2-hybridized nitrogen, are basic and can react with electrophiles. nih.gov Conversely, the carbon atoms at positions 3 and 5 can be susceptible to nucleophilic attack, especially when activated by appropriate functional groups. nih.gov

Derivatives of 3-(tert-butyl)-5-methyl-1H-pyrazole readily undergo nucleophilic substitution reactions. For instance, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride serves as a key intermediate that reacts with various nucleophiles such as amines, alcohols, and thiols to yield the corresponding amides, esters, and thioesters. This reactivity is fundamental for introducing the pyrazole moiety into larger molecules.

A notable example is the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. This reaction involves the treatment of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile (B52724) at room temperature. mdpi.comresearchgate.net The reaction proceeds via a double N-sulfonylation of the amino group. mdpi.com

Another important reaction is the C-N bond formation to produce compounds like N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. This synthesis is achieved by reacting 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with 2-chloropyridine. orgsyn.org The tert-butyl group in this product can be subsequently removed under acidic conditions, demonstrating its role as a protecting group. orgsyn.org

The table below summarizes key nucleophilic substitution reactions involving derivatives of this compound.

| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Not specified |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Triethylamine, Acetonitrile, Room Temperature, 12 h |

| 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | 2-chloropyridine | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Not specified |

Hydrolysis Pathways and Products

The hydrolysis of derivatives of this compound is a significant reaction, particularly for the deprotection of functional groups or the synthesis of carboxylic acid derivatives. For example, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride can be hydrolyzed in the presence of water to form 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid.

A noteworthy application of hydrolysis is the removal of the tert-butyl group from the pyrazole nitrogen. The tert-butyl group on the 5-aminopyrazole system can exhibit unusual lability. orgsyn.org For instance, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine can be deprotected by heating in aqueous trifluoroacetic acid to yield N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. orgsyn.org This ease of deprotection makes the tert-butyl group an atom-economic protecting group, with isobutylene (B52900) being the byproduct. orgsyn.org

| Starting Material | Reagents | Product | Reaction Conditions |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Water | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Not specified |

| N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Trifluoroacetic acid, Water | N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Heat to 95 °C for 3 hours |

Reduction Reactions and Specific Conditions

Reduction reactions of this compound derivatives provide access to valuable building blocks, such as pyrazole-methanamines and pyrazole-methanols. The carbonyl group of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride can be reduced to form 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol under specific conditions.

A common synthetic route to (3-tert-butyl-1H-pyrazol-5-yl)methanamine involves the condensation of 3-tert-butyl-1H-pyrazole-5-carboxaldehyde with an amine source to form an imine intermediate, which is then reduced using mild reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. mdpi.com This process involves the initial solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate in situ. This intermediate is then reduced with sodium borohydride in methanol (B129727) at ambient temperature to afford the final product in good yield. mdpi.com The absence of the azomethine proton signal in the 1H-NMR spectrum confirms the successful reduction of the imine. mdpi.com

| Starting Material | Reagents | Product | Reaction Conditions |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Not specified | 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol | Specific conditions required |

| 3-tert-butyl-1H-pyrazole-5-carboxaldehyde | Ammonia/Amine, then Sodium borohydride or Catalytic hydrogenation | (3-tert-butyl-1H-pyrazol-5-yl)methanamine | Not specified |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde | Sodium borohydride in methanol | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Ambient temperature |

Cycloaddition Reactions (e.g., Aza-Diels-Alder Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems. Pyrazole derivatives, particularly those with imine functionalities, can participate in aza-Diels-Alder reactions. semanticscholar.orgwikipedia.org This reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile. wikipedia.org

N-(5-pyrazolyl)imines, derived from 5-aminopyrazoles, have been utilized in aza-Diels-Alder cycloaddition reactions with electrophilic intermediates like α-oxoketenes and arynes to synthesize pyrazolopyrid-4-ones and isoquinolines, respectively. semanticscholar.org For example, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, synthesized from the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084), is a potential substrate for such reactions. semanticscholar.org

The reactivity in Diels-Alder reactions can be influenced by substituents on the pyrazole ring. For instance, 4H-pyrazoles with electron-withdrawing fluoro substituents react rapidly as dienes without the need for an acid catalyst. nih.gov While the specific aza-Diels-Alder reactions of this compound are not extensively detailed in the provided context, the general reactivity of pyrazole derivatives in such cycloadditions is well-established. nih.govsemanticscholar.org

Coordination Chemistry of 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Ligands

Synthesis of Metal Complexes with Pyrazole (B372694) Ligands

The synthesis of metal complexes featuring pyrazole-based ligands is a well-established area of inorganic chemistry. These syntheses typically involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. In the case of 3-(tert-butyl)-5-methyl-1H-pyrazole, its role as a ligand is primarily seen in the formation of tris(pyrazolyl)borate, often referred to as "scorpionate" ligands. These ligands have been instrumental in stabilizing a wide range of metal-organic coordination compounds. nih.gov

The general approach to synthesizing complexes with substituted pyrazoles involves the direct reaction of the pyrazole with a metal halide or another simple metal salt. For instance, complexes of the related 3,5-di-tert-butyl-1H-pyrazole have been synthesized by reacting it with cobalt(II) chloride. smolecule.com While specific synthetic procedures for simple metal complexes of solely this compound are not extensively detailed in the available literature, the principles of pyrazole coordination chemistry suggest that similar methods would be applicable. The reaction would likely proceed by the displacement of labile ligands from the metal salt by the pyrazole, forming a new coordination complex.

The coordination of pyrazole ligands to transition metals occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (the pyridinic nitrogen). The other nitrogen atom (the pyrrolic nitrogen) is typically protonated in the free ligand and is not directly involved in coordination unless deprotonated. Pyrazole and its derivatives can act as monodentate ligands, or they can bridge two metal centers.

In complexes containing this compound, the coordination is expected to occur via the less sterically hindered nitrogen atom. The bulky tert-butyl group at the 3-position significantly influences which nitrogen atom is more accessible for coordination. Theoretical studies on asymmetrically substituted pyrazoles have shown that the position of the substituents can direct the coordination. nih.gov

The tert-butyl group is known for exerting significant steric hindrance, which can have a profound impact on the kinetics and thermodynamics of complex formation. smolecule.comchemrxiv.org In the context of this compound, the bulky tert-butyl group at the 3-position plays a critical role in determining the geometry and stability of the resulting metal complexes.

Characterization of Coordination Compounds

The characterization of coordination compounds involving pyrazole ligands relies on a combination of structural and spectroscopic techniques. These methods provide crucial information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic environment of the metal center.

In coordination complexes, the pyrazole ligand would adopt a specific orientation relative to the metal center. The bond lengths and angles within the complex provide direct evidence of the coordination geometry. For instance, in tris(3-tert-butyl-5-methyl)pyrazolylborate supported metal complexes, the pyrazole rings coordinate to the metal in a tridentate fashion. nih.gov

Table 1: Crystallographic Data for 5-tert-butyl-3-methyl-1H-pyrazole

| Parameter | Value | Reference |

| Empirical Formula | C₈H₁₄N₂ | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | I4₁/a | nih.gov |

| Supramolecular Feature | N-H···N hydrogen-bonded tetramer | nih.gov |

Spectroscopic techniques are invaluable for characterizing metal-pyrazole complexes, particularly in solution.

Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center typically results in shifts in the vibrational frequencies of the pyrazole ring. The N-H stretching vibration, if present in the free ligand, may be altered or disappear upon deprotonation and coordination. New bands corresponding to metal-nitrogen vibrations can sometimes be observed in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyrazole ring protons and carbons are affected. The large tert-butyl group provides a distinct singlet in the ¹H NMR spectrum, which can be a useful probe for studying the complex's environment, although its 27-proton resonance can sometimes obscure other important signals. nih.gov

UV-Visible Spectroscopy: The electronic spectrum of a metal complex provides information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands.

Influence of Substituents on Coordination Modes and Complex Stability

The nature and position of substituents on the pyrazole ring have a significant impact on the coordination modes and stability of the resulting metal complexes. In this compound, the combination of a sterically demanding tert-butyl group and a less bulky methyl group creates a unique ligand profile.

The steric bulk of the tert-butyl group can enforce a specific coordination geometry and may prevent the formation of highly crowded coordination spheres. researchgate.net This steric hindrance can also influence the stability of the complex, with studies on related systems suggesting that bulkier substituents can lead to more stable complexes. nih.gov The electronic properties of the substituents also play a role; the electron-donating nature of the alkyl groups (tert-butyl and methyl) increases the electron density on the pyrazole ring, which can enhance its ability to donate to the metal center, thereby increasing the stability of the complex.

Ligand Design and Functionalization for Specific Coordination Geometries

The tailored design of ligands derived from this compound is a cornerstone for achieving specific coordination geometries and influencing the reactivity of metal centers. The strategic placement of the sterically demanding tert-butyl group at the 3-position and the smaller methyl group at the 5-position provides a powerful tool for chemists to control the coordination environment around a metal ion.

One of the most prominent classes of ligands derived from this pyrazole are the tris(pyrazolyl)borates, commonly known as "scorpionates." The tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborate, [TptBu,Me]-, is a classic example of a tripodal ligand that creates a well-defined, sterically hindered coordination pocket. nih.gov The bulky tert-butyl groups form a protective shield around the coordinated metal, preventing the approach of additional ligands or solvent molecules. This steric hindrance is instrumental in stabilizing lower coordination numbers and unusual geometries. For instance, in a bis[tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborato]ytterbium(II) complex, the steric crowding is so significant that while one [TptBu,Me]- ligand binds in the expected tridentate (κ³) fashion, the second ligand is forced to coordinate in a bidentate (κ²) mode. nih.gov This demonstrates how the ligand's architecture directly dictates the resulting coordination geometry, in this case, a distorted octahedron. nih.gov

Functionalization of the pyrazole backbone beyond the alkyl substituents opens avenues for creating more complex and multifunctional ligands. The introduction of other donor groups onto the pyrazole ring or its substituents can lead to ligands with varied denticity and electronic properties. For example, linking pyrazole units through organic spacers can generate ditopic or polytopic ligands capable of bridging multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks. The combination of the pyrazole's inherent coordinating ability with the steric influence of the tert-butyl group allows for precise control over the structural and electronic properties of the resulting metal complexes. acs.org

The table below summarizes key ligands derived from this compound and their impact on coordination geometry.

| Ligand Name | Common Abbreviation | Typical Coordination Mode | Resulting Geometry Features |

| tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborate | [TptBu,Me]- | κ³, Tripodal | Creates a sterically hindered pocket, stabilizes low coordination numbers, distorted geometries. nih.gov |

| 3-(Pyrid-2-yl)-5-tertbutyl-1H-pyrazole | HpytBuPz | Bidentate, Bridging | Can form polynuclear clusters (e.g., Au₄) and act as a metalloligand for other ions. acs.org |

| Dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) | N/A | Monodentate | Steric bulk leads to intramolecular H-bonding, influencing ligand orientation. researchgate.net |

Hydrogen Bonding in Metal-Pyrazole Complexes (Intra- and Intermolecular)